An In-depth Technical Guide to the Solubility of Ethyl 2-chloro-5-nitrobenzoate in Organic Solvents
An In-depth Technical Guide to the Solubility of Ethyl 2-chloro-5-nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-5-nitrobenzoate is an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its molecular structure, characterized by an aromatic ring substituted with a chloro group, a nitro group, and an ethyl ester, dictates its reactivity and physical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and application.[1] This guide provides a comprehensive overview of the solubility of ethyl 2-chloro-5-nitrobenzoate, offering both theoretical insights and practical methodologies for its determination.
Molecular Structure and its Influence on Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of ethyl 2-chloro-5-nitrobenzoate (C9H8ClNO4) features both polar and non-polar characteristics, which influence its interaction with different solvents.
-
Polar Moieties: The nitro group (-NO2) and the ester group (-COOEt) are strongly polar, capable of dipole-dipole interactions and, in the case of the ester's carbonyl oxygen, acting as a hydrogen bond acceptor.
-
Non-polar Moiety: The benzene ring and the ethyl chain of the ester are non-polar, favoring interactions with non-polar solvents through van der Waals forces.
-
Chloro Group: The chloro group (-Cl) is electronegative, contributing to the overall dipole moment of the molecule, but it is also relatively non-polar.
This combination of functional groups suggests that ethyl 2-chloro-5-nitrobenzoate will exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents. Its solubility in non-polar solvents is expected to be lower.
Qualitative Solubility Profile
While specific quantitative solubility data for ethyl 2-chloro-5-nitrobenzoate is not extensively published, a qualitative understanding can be derived from its chemical structure and from information available for its precursor, 2-chloro-5-nitrobenzoic acid. The precursor is known to be soluble in organic solvents and can be recrystallized from boiling water.[2][3] The esterification of the carboxylic acid to form ethyl 2-chloro-5-nitrobenzoate will generally decrease its polarity, making it less soluble in highly polar protic solvents like water and more soluble in a wider range of organic solvents.
Below is a table summarizing the expected qualitative solubility of ethyl 2-chloro-5-nitrobenzoate in common organic solvents, based on chemical principles and available data for similar compounds.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone interacts well with the polar nitro and ester groups of the solute.[4] |
| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, ethyl acetate is an excellent solvent for other esters due to favorable dipole-dipole interactions.[4][5] |
| Dichloromethane | Polar Aprotic | Soluble | Its polarity is sufficient to dissolve the solute, and it is a common solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolving the compound.[4] |
| Ethanol | Polar Protic | Moderately Soluble | The polar hydroxyl group can interact with the solute, but the hydrogen bonding network of ethanol may be somewhat disrupted.[6] |
| Methanol | Polar Protic | Sparingly to Moderately Soluble | More polar than ethanol, which may lead to slightly lower solubility compared to less polar alcohols. |
| n-Hexane | Non-polar | Sparingly Soluble to Insoluble | The large difference in polarity between the non-polar solvent and the polar functional groups of the solute limits solubility.[4] |
| Toluene | Non-polar (Aromatic) | Sparingly Soluble | The aromatic ring of toluene can have some pi-pi stacking interactions with the benzene ring of the solute, but overall polarity mismatch is a limiting factor. |
| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of water make it a poor solvent for this relatively non-polar organic molecule.[2] |
Theoretical Framework for Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsolv), which is dependent on the enthalpy (ΔHsolv) and entropy (ΔSsolv) of solution:
ΔGsolv = ΔHsolv - TΔSsolv
For dissolution to be spontaneous, ΔGsolv must be negative. The enthalpy of solution can be understood as the sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
The following diagram illustrates the key factors influencing the solubility of ethyl 2-chloro-5-nitrobenzoate.
Caption: Factors governing the solubility of ethyl 2-chloro-5-nitrobenzoate.
Experimental Determination of Solubility
Accurate determination of solubility is crucial for many applications.[7] The following section outlines a standard protocol for determining the thermodynamic solubility of a compound like ethyl 2-chloro-5-nitrobenzoate.
Protocol: Isothermal Equilibrium (Shake-Flask) Method
This method is considered the gold standard for determining thermodynamic solubility.[8]
Materials:
-
Ethyl 2-chloro-5-nitrobenzoate (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of ethyl 2-chloro-5-nitrobenzoate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of ethyl 2-chloro-5-nitrobenzoate of known concentrations in the respective solvents.
-
Analyze the filtered saturated solutions and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated samples.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The following diagram outlines the workflow for the isothermal equilibrium solubility determination.
Caption: Workflow for isothermal equilibrium solubility determination.
Safety and Handling
Ethyl 2-chloro-5-nitrobenzoate should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin.[6] When handling this compound, it is essential to:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
In case of contact, flush the affected area with plenty of water.[6]
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9][10][11]
Conclusion
References
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]
-
Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc. [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. [Link]
-
2-(2-Methylpropoxy)ethyl 2-chloro-5-nitrobenzoate | C13H16ClNO5 - PubChem. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem. [Link]
-
Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. [Link]
-
Crystallization Solvents.pdf. [Link]
-
2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. [Link]
-
ETHYL 2-CHLORO-5-NITROBENZOATE | CAS 16588-17-3 - Matrix Fine Chemicals. [Link]
- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google P
-
2-Chloro-5-nitrobenzoic acid - the NIST WebBook. [Link]
-
Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap. [Link]
-
2-Chloro-5-nitrobenzoic Acid | CAS 2516-96-3 | Manufacturer, Supplier, Exporter. [Link]
-
2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. [Link]
Sources
- 1. Buy Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Chloro-5-nitrobenzoic Acid | CAS 2516-96-3 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. guidechem.com [guidechem.com]
- 6. Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc [chemsrc.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
